molecular formula C16H12N4S B12932575 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- CAS No. 160516-05-2

9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)-

Cat. No.: B12932575
CAS No.: 160516-05-2
M. Wt: 292.4 g/mol
InChI Key: PAAXDEJAQCUKRO-UHFFFAOYSA-N
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Description

9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- is a synthetic purine derivative characterized by a phenylmethyl (benzyl) group at the 9-position and a 2-thienyl substituent at the 6-position of the purine core. Purines are heterocyclic aromatic compounds integral to biological systems, serving as components of nucleic acids (e.g., adenine, guanine) and signaling molecules (e.g., ATP, cAMP). Synthetic purine analogs are extensively explored for therapeutic applications, including anticancer, antiviral, and antimicrobial agents . For instance, 9-benzyl and 6-aryl-substituted purines are frequently synthesized via condensation reactions involving imidazole precursors or cross-coupling methodologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-6-(thiophen-2-yl)-9H-purine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between formamide and a suitable aldehyde.

    Substitution at the 6-Position: The thiophen-2-yl group can be introduced via a nucleophilic substitution reaction using thiophene-2-boronic acid and a suitable catalyst.

    Benzylation at the 9-Position: The benzyl group can be added through a benzylation reaction using benzyl bromide and a base such as potassium carbonate.

Industrial Production Methods: Industrial production of 9-Benzyl-6-(thiophen-2-yl)-9H-purine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-yl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine core or the thiophen-2-yl group, potentially leading to the formation of dihydropurine derivatives.

    Substitution: The benzyl and thiophen-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents (e.g., benzyl bromide) and bases (e.g., potassium carbonate) in polar aprotic solvents.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydropurine derivatives.

    Substitution Products: Various substituted purine derivatives depending on the reagents used.

Scientific Research Applications

9-Benzyl-6-(thiophen-2-yl)-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 9-Benzyl-6-(thiophen-2-yl)-9H-purine involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

This section compares 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- with structurally related purine derivatives, focusing on substituent effects, biological activity, and physicochemical properties. Key analogs are summarized in Table 1.

Table 1: Comparative Analysis of 9H-Purine Derivatives

Compound Name C-9 Substituent C-6 Substituent Biological Activity (MIC/IC₅₀) Key Findings Reference
2-Chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine (48) 4-Methoxyphenylmethyl 2-Furyl MIC = 0.39 μg/mL (anti-TB) High potency, low toxicity
9-(Ethylcarboxymethyl)-6-(dodecylthio)-9H-purine (49) Ethylcarboxymethyl Dodecylthio MIC = 0.78 μg/mL (anti-TB) Moderate activity, lipophilic
6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine (9) Tetrahydropyran-2-yl 4-Phenoxyphenyl IC₅₀ = 5.4 μM (anticancer) Superior to 5-FU in Huh7 cells
6-(Cyclopropylamino)-9-(cyclopropylmethyl)-9H-purine (80) Cyclopropylmethyl Cyclopropylamino ED₅₀ = 2 mg/kg (antipsychotic) Enhanced potency and duration

Key Observations

Substituent Effects on Bioactivity: C-9 Modifications: The benzyl group in 9-(phenylmethyl) derivatives enhances metabolic stability compared to alkyl or aryl groups (e.g., tetrahydropyran in compound 9) due to aromatic π-stacking interactions . C-6 Heteroaryl Groups: The 2-thienyl group in the target compound may confer distinct electronic and steric properties compared to furyl (compound 48) or phenyl substituents.

Antimicrobial Activity :

  • Compound 48 (2-furyl analog) exhibits potent anti-TB activity (MIC = 0.39 μg/mL), suggesting that electron-rich heteroaryl groups at C-6 enhance interactions with Mycobacterium tuberculosis targets . The thienyl analog’s activity remains unstudied but could be hypothesized to differ due to sulfur’s electronegativity and larger atomic radius compared to oxygen in furyl.

Anticancer Potential: Compound 9 (4-phenoxyphenyl at C-6) demonstrates significant cytotoxicity (IC₅₀ = 5.4 μM) in hepatocellular carcinoma, outperforming 5-FU. The phenoxy group’s bulkiness may optimize binding to kinase targets . A thienyl substituent, being smaller and more planar, might alter binding kinetics.

Neuroactive Applications :

  • Compound 80 (cyclopropylmethyl at C-9) shows improved antipsychotic efficacy, highlighting the role of small, rigid substituents in enhancing blood-brain barrier penetration . The phenylmethyl group in the target compound may balance lipophilicity and steric hindrance for CNS activity.

Physicochemical Considerations

  • Solubility : Thienyl’s hydrophobicity may reduce aqueous solubility compared to furyl or amine-substituted analogs (e.g., compound 49).

Biological Activity

9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- is a synthetic compound belonging to the purine family. Its structure features a purine base with specific substituents at the 9 and 6 positions, namely a phenylmethyl group and a thienyl group. This unique configuration contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound's reactivity is influenced by the functional groups present on the purine ring. The presence of the phenylmethyl and thienyl groups enhances its chemical properties, allowing it to undergo various transformations and interactions that are critical for its biological activity.

Antimycobacterial Activity

Research indicates that derivatives of purines, including this compound, exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. Structural features such as the thienyl group have been shown to improve efficacy compared to other substituents, making these compounds promising candidates for developing new antimycobacterial agents.

Anticancer Potential

The compound has also been explored for its potential as an inhibitor of topoisomerase II , an enzyme crucial for DNA replication and repair. Inhibition of this enzyme is a well-established strategy in cancer therapy. Studies have demonstrated that purine derivatives can effectively suppress cancer cell growth, with certain analogs showing higher cytotoxicity than established treatments like 5-Fluorouracil and Fludarabine .

Comparative Analysis of Related Compounds

The biological activity of 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- can be contextualized by comparing it with other related purine derivatives:

Compound NameStructure FeaturesBiological Activity
9H-Purine-2,6-diamineTwo amino groups at positions 2 and 6Anticancer properties; topoisomerase inhibitor
N-(4-(7-methyl-7H-purin-6-yl)benzyl) sulfamideAryl substituent at position 7ENPP1 inhibitor; involved in metabolic regulation
6-ArylpurinesVarious aryl groups at position 6Antimycobacterial activity; structure-dependent efficacy

The table illustrates how the specific combination of substituents in 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- enhances its biological activities compared to other derivatives.

Study on Cytotoxicity

In a recent study evaluating various purine derivatives against human cancer cell lines (Huh7, HCT116, MCF7), compounds similar to 9H-Purine were tested using the SRB assay. Notably, certain derivatives exhibited lower IC50 values than standard chemotherapy agents. For example:

CompoundIC50 (μM) against Huh7 CellsIC50 (μM) against MCF7 Cells
Compound A14.230.6
Fludarabine28.428.4
Cladribine<0.12.4

This data highlights the potential of specific purine analogs in providing effective alternatives to conventional cancer treatments .

The mechanism by which 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- exerts its biological effects involves binding affinities to target enzymes like topoisomerase II. The structural modifications imparted by the phenylmethyl and thienyl groups facilitate enhanced interaction with these targets, leading to improved therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing phenylmethyl and thienyl groups into the purine scaffold?

  • Methodological Answer : The phenylmethyl and thienyl groups can be introduced via Suzuki-Miyaura cross-coupling reactions. For example, substituting a chloro substituent at position 6 of the purine ring with a thienyl group using Pd(PPh₃)₄ as a catalyst and arylboronic acids under refluxing toluene (12–24 hours) . The phenylmethyl group at position 9 is typically introduced via alkylation using benzyl bromide in the presence of a base like K₂CO₃. Purification is achieved through column chromatography (EtOAc/hexane gradients) .

Q. Which spectroscopic techniques are critical for confirming the structure of 9-(phenylmethyl)-6-(2-thienyl)-9H-purine?

  • Methodological Answer :

  • 1H/13C NMR : Analyze aromatic protons (δ 7.0–8.5 ppm for thienyl and benzyl groups) and methylene protons (δ ~5.5 ppm for the N9-benzyl group).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm.
  • FTIR : Identify characteristic C–N (1250–1350 cm⁻¹) and C–S (600–700 cm⁻¹) stretches .

Q. What are the key considerations for determining the solubility profile of this compound in aqueous and organic solvents?

  • Methodological Answer : Use the shake-flask method with HPLC quantification. For aqueous solubility, prepare saturated solutions at pH 7.0 (buffered) and 37°C, followed by centrifugation and UV-Vis analysis. For organic solvents (e.g., DMSO, ethanol), measure solubility gravimetrically after solvent evaporation .

Q. How to ensure purity and assess potential byproducts during synthesis?

  • Methodological Answer : Employ analytical HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Monitor byproducts (e.g., unreacted starting materials) and confirm purity >95%. LC-MS can identify impurities via molecular weight matching .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing thienyl-substituted purines?

  • Methodological Answer :

  • Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals and assign quaternary carbons.
  • Compare experimental chemical shifts with density functional theory (DFT)-calculated shifts (using Gaussian or ORCA software) to validate assignments .
  • For ambiguous cases, synthesize isotopically labeled analogs (e.g., 13C-labeled thienyl groups) for unambiguous assignments .

Q. What strategies optimize reaction yields when synthesizing thienyl-substituted purines under varying catalytic conditions?

  • Methodological Answer :

  • Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos vs. SPhos) to enhance cross-coupling efficiency.
  • Optimize solvent systems (toluene vs. THF) and reaction temperatures (80–120°C) using Design of Experiments (DoE) .
  • Monitor reaction progress via TLC or in situ FTIR to minimize side reactions (e.g., dehalogenation) .

Q. How to investigate the electronic effects of thienyl substituents on the purine ring's reactivity?

  • Methodological Answer :

  • Perform DFT calculations to map electron density distribution (e.g., HOMO-LUMO gaps) and identify reactive sites.
  • Use cyclic voltammetry to measure oxidation potentials, correlating with substituent electron-withdrawing/donating effects .

Q. What advanced methods analyze thermal stability and decomposition pathways under varying conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition temperatures (>200°C for purine derivatives).
  • Differential Scanning Calorimetry (DSC) : Detect endothermic peaks corresponding to melting or phase transitions.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., thiophene derivatives) .

Q. Data Contradiction and Validation

Q. How to address inconsistencies between theoretical and experimental UV-Vis absorption spectra?

  • Methodological Answer :

  • Re-examine solvent effects (e.g., polarity, pH) on absorbance maxima.
  • Validate using time-dependent DFT (TD-DFT) to simulate solvent-inclusive spectra (e.g., IEFPCM model).
  • Cross-check with experimental data from structurally analogous compounds (e.g., 6-thienylpurines) .

Q. What approaches validate conflicting chromatographic retention times in HPLC analysis?

  • Methodological Answer :
  • Standardize mobile phase composition (e.g., 0.1% trifluoroacetic acid in water/acetonitrile).
  • Compare retention times with authenticated reference standards.
  • Use HPLC-DAD to match UV spectra, ensuring peak homogeneity .

Properties

CAS No.

160516-05-2

Molecular Formula

C16H12N4S

Molecular Weight

292.4 g/mol

IUPAC Name

9-benzyl-6-thiophen-2-ylpurine

InChI

InChI=1S/C16H12N4S/c1-2-5-12(6-3-1)9-20-11-19-15-14(13-7-4-8-21-13)17-10-18-16(15)20/h1-8,10-11H,9H2

InChI Key

PAAXDEJAQCUKRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)C4=CC=CS4

Origin of Product

United States

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